molecular formula C9H20NO2+ B1676868 Muscarine CAS No. 300-54-9

Muscarine

Cat. No. B1676868
CAS RN: 300-54-9
M. Wt: 174.26 g/mol
InChI Key: UQOFGTXDASPNLL-XHNCKOQMSA-N
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Description

Muscarine is a highly toxic, hallucinogenic alkaloid related to the cholines . It is derived from the red form of the mushroom Amanita muscaria and other mushrooms and found in decaying animal tissue . It is a toxic alkaloid base [C9H20NO2]+ that is biochemically related to acetylcholine .


Synthesis Analysis

Muscarine has been synthesized from S-(-)-ethyl lactate in five steps with the application of a zinc-mediated allylation reaction in aqueous media . Other methods of synthesis have been reported, including a stereospecific synthesis involving acid-catalysed cyclisation of -mannitol , and a practical seven-step synthesis from -rhamnose .


Molecular Structure Analysis

Muscarine has a unique structure that enables it to mimic the neurotransmitter acetylcholine . It has a less flexible structure due to the five-membered ring in the molecular skeleton . The IUPAC name for Muscarine is 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)-D-ribo-hexitol .


Chemical Reactions Analysis

Muscarine has significant effects on the body, primarily acting on the parasympathetic nervous system . It targets muscarinic acetylcholine receptors, influencing various bodily functions . Muscarine has evolved independently on several occasions, together with several losses .


Physical And Chemical Properties Analysis

Muscarine has a molecular formula of C9H20NO2 . Its average mass is 174.260 Da and its monoisotopic mass is 174.148849 Da .

Scientific Research Applications

Historical and Chemical Significance

Muscarine, a fundamental compound in pharmacology, was first isolated from Amanita muscaria. Its structure elucidation has been a cornerstone in pharmacological research. Despite its well-known presence in Amanita muscaria, this fungus also contains other substances of interest, highlighting muscarine's significance beyond its direct pharmacological applications (Bowden, Drysdale, & Mogey, 1965).

Neurophysiological Impact

Muscarine has been extensively studied for its effects on neuronal activities. In the hippocampus, muscarine influences synaptic transmission, indicating its role in understanding synaptic mechanisms and potential therapeutic applications for neurological conditions (Williams & Johnston, 1990). Additionally, muscarine affects calcium-dependent electrical activities in dopaminergic neurons of the substantia nigra, suggesting its involvement in dopaminergic signaling pathways (Scroggs, Cardenas, Whittaker, & Kitai, 2001).

Pharmacological Evolution

Muscarine has a storied history in pharmacology, serving as a prototype for exploring autonomic nervous system functions. Its role in the development of pharmacological knowledge, particularly in relation to other compounds like atropine, underscores its importance in the evolution of drug discovery and understanding of physiological mechanisms (Bowden & Mogey, 1958).

Cardiac and Neurological Applications

Intracardiac neurons' response to muscarine indicates its potential utility in studying cardiac neurophysiology. The biphasic changes induced by muscarine in membrane potential offer insights into cardiac neuronal function, highlighting its relevance in cardiovascular research (Allen & Burnstock, 1990). Muscarine's effects on neurotransmission, particularly in synaptic plasticity, suggest its critical role in understanding memory and learning processes (Hosokawa & Hayashi, 2011).

Evolutionary Perspectives

Muscarine's evolution in fungi, particularly in the Inocybaceae family, provides a fascinating lens into the natural history and biochemical diversity of fungal toxins. The independent evolution and various transitions of muscarine production in fungi offer a unique perspective on the evolutionary dynamics of toxic compounds (Kosentka et al., 2013).

Muscarinic Receptor Research

The study of muscarinic receptors, activated by muscarine, has profoundly impacted our understanding of neurotransmitter systems. Multiple variants of muscarinic receptors have been identified, demonstrating muscarine's role in advancing knowledge of receptor biology and signaling pathways. This research has broad implications for understanding various physiological processes and developing targeted therapies (Hulme, Birdsall, & Buckley, 1990).

Safety And Hazards

Muscarine is a toxin found in certain mushrooms and can lead to severe poisoning . Symptoms of muscarine poisoning include profuse sweating, excessive secretion of saliva, visual disturbances, nausea, vomiting, abdominal cramps, watery diarrhoea, headache, and spasm of the airways . It is fatal if swallowed, in contact with skin or if inhaled .

Future Directions

There’s ongoing interest in muscarine for targeting specific receptor subtypes in therapy development . Understanding muscarine’s properties, species, and proteins not only enriches our knowledge of natural poisons but also highlights the intricate balance between neurotoxicity and therapeutic potential .

properties

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOFGTXDASPNLL-XHNCKOQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184081
Record name (+)-Muscarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muscarine

CAS RN

300-54-9
Record name Muscarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muscarine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Muscarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium
Source European Chemicals Agency (ECHA)
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Record name MUSCARINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,300
Citations
S Wilkinson - Quarterly Reviews, Chemical Society, 1961 - pubs.rsc.org
… , acetylcholine, and the intriguing alkaloid muscarine. Muscarine is a foundation stone of … the hypothesis that the vagus nerve liberated a muscarine-like substance which acted as a …
Number of citations: 65 pubs.rsc.org
F Jellinek - Acta Crystallographica, 1957 - scripts.iucr.org
… muscarine has been determined by X-ray analysis of the iodide and confirmed by chemical degradation. Muscarine iodide … Muscarine iodide is found to be trimethyl-(2-methyl-3-hydroxy-…
Number of citations: 117 scripts.iucr.org
PC Wang, MM Joullié - The Alkaloids: Chemistry and Pharmacology, 1984 - Elsevier
… that affect the nervous system are (1) muscarine, (2) acetylcholine, (3) … of muscarine and stereoisomers and how to isolate them. Structural and conformational studies of muscarine are …
Number of citations: 24 www.sciencedirect.com
K Bowden, GA Mogey - Journal of Pharmacy and …, 1958 - Wiley Online Library
… that synthetic muscarine was much more potent than natural muscarine as a … muscarine and its absence in the natural base. NothnageP7 repeated the so-called synthesis of muscarine …
Number of citations: 15 onlinelibrary.wiley.com
FA Kuehl Jr, N Lebel, JW Richter - Journal of the American …, 1955 - ACS Publications
… , Duisberg and Erxleben,1 muscarine has been considered to … the nitrogen atom of muscarine. Work independently undertaken … our part to prepare pure muscarine by fractionation of the …
Number of citations: 13 pubs.acs.org
A Giachetti, R Micheletti, E Montagna - Life sciences, 1986 - Elsevier
… AF-DX 116 (see chemical name below) is a competitive antagonist of muscarine … muscarine receptors. In isolated preparations, AF-DX 116 has a tenfold higher affinity for the muscarine …
Number of citations: 356 www.sciencedirect.com
Z Jin - Natural product reports, 2011 - pubs.rsc.org
… Muscarine mimics the action of acetylcholine at muscarinic acetylcholine receptors, which were named after it. On the basis of genetic and pharmacological characterizations the …
Number of citations: 328 pubs.rsc.org
Z Jin - Natural Product Reports, 2013 - pubs.rsc.org
… Muscarine causes profound activation of the peripheral parasympathetic nervous system by … of muscarine in human urine has been developed and validated. Muscarine has been …
Number of citations: 139 pubs.rsc.org
PJ Fraser - British Journal of Pharmacology and …, 1957 - Wiley Online Library
… Muscarine was destroyed neither by pepsin nor by boiling at any pH. It was inactive … Muscarine neither inhibited nor was hydrolysed by either true‐ or pseudo‐cholinesterase. Muscarine …
Number of citations: 42 bpspubs.onlinelibrary.wiley.com
A Neely, CJ Lingle - The Journal of Physiology, 1992 - Wiley Online Library
… presence of muscarine. Complete recovery between pairs of muscarine applications occurs … If sufficient time was allowed for recovery between muscarine applications, the muscarine-…
Number of citations: 60 physoc.onlinelibrary.wiley.com

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